Hesperetin 3'-O-β-D-Glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hesperetin 3’-O-β-D-Glucuronide is a flavonoid compound derived from hesperetin found in citrus fruits . It has garnered significant interest in scientific research for its potential health benefits . It exhibits the capacity to scavenge free radicals, effectively combating oxidative stress—an underlying factor in numerous health conditions .

Synthesis Analysis

Hesperetin glucuronides, including Hesperetin 3’-O-β-D-Glucuronide, are synthesized from hesperetin . Hesperetin is hydrolyzed to hesperetin and then converted to the hesperetin glucuronides in vivo .Molecular Structure Analysis

The molecular formula of Hesperetin 3’-O-β-D-Glucuronide is C22H22O12 . It has a molecular weight of 478.4 .Chemical Reactions Analysis

Hesperetin glucuronides, including Hesperetin 3’-O-β-D-Glucuronide, have been found to induce adipocyte differentiation via activation and expression of peroxisome proliferator-activated receptor-γ .Mecanismo De Acción

Hesperetin 3’-O-β-D-Glucuronide exhibits partial agonistic activity towards peroxisome proliferator-activated receptor gamma (PPARγ) . It has the ability to modulate various signaling pathways associated with inflammation and cell proliferation . One notable pathway influenced by Hesperetin 3’-O-β-D-Glucuronide is the NF-κB pathway, a vital regulator of inflammation and cell survival .

Safety and Hazards

While specific safety and hazard information for Hesperetin 3’-O-β-D-Glucuronide is not available, it’s worth noting that hesperidin, from which it is derived, has been studied for its effects on blood and pulse pressures in mildly hypertensive individuals . No significant hazards were reported in these studies.

Direcciones Futuras

Hesperetin 3’-O-β-D-Glucuronide has shown potential health benefits, particularly in combating oxidative stress and modulating inflammation . Future research could focus on further understanding its mechanism of action and potential applications in health and medicine. For instance, its role in inducing adipocyte differentiation and its effects on blood pressure and endothelial function could be areas of interest.

Propiedades

Número CAS |

150985-66-3 |

|---|---|

Fórmula molecular |

C22H22O12 |

Peso molecular |

478.406 |

Nombre IUPAC |

(2S,3S,4S,5R,6S)-6-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C22H22O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-6,13,17-20,22-24,26-28H,7H2,1H3,(H,29,30)/t13-,17-,18-,19+,20-,22+/m0/s1 |

Clave InChI |

PJAUEKWZQWLQSU-ZQUMRXHJSA-N |

SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Sinónimos |

(S)-5-(3,4-Dihydro-5,7-dihydroxy-4-oxo-2H-1-benzopyran-2-yl)-2-methoxyphenyl β-D-Glucopyranosiduronic Acid; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

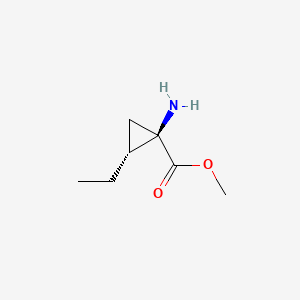

![Etacrynic acid impurity B [EP]](/img/structure/B589219.png)

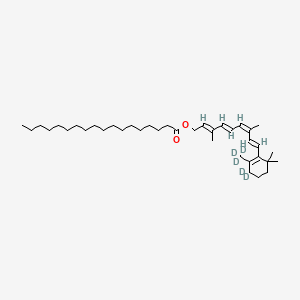

![1,4-Dihydroimidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B589222.png)

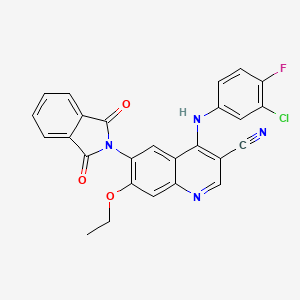

![(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide](/img/structure/B589231.png)

![(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol](/img/structure/B589236.png)